Cas no 899985-69-4 (2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide)

2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide structure
899985-69-4 structure
商品名:2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide
CAS番号:899985-69-4
MF:C23H24N4O4
メガワット:420.461065292358
CID:5491567

2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 2,4-dimethoxy-N-[3-[6-(4-morpholinyl)-3-pyridazinyl]phenyl]-
    • 2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide
    • インチ: 1S/C23H24N4O4/c1-29-18-6-7-19(21(15-18)30-2)23(28)24-17-5-3-4-16(14-17)20-8-9-22(26-25-20)27-10-12-31-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,24,28)
    • InChIKey: HRPIRADAOITQLX-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C2=NN=C(N3CCOCC3)C=C2)=C1)(=O)C1=CC=C(OC)C=C1OC

2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2724-0295-2μmol
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
899985-69-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2724-0295-3mg
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
899985-69-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2724-0295-4mg
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
899985-69-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2724-0295-2mg
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
899985-69-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2724-0295-1mg
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
899985-69-4 90%+
1mg
$54.0 2023-05-16

2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 関連文献

2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamideに関する追加情報

Research Brief on 2,4-dimethoxy-N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide (CAS: 899985-69-4): Recent Advances and Therapeutic Potential

The compound 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide (CAS: 899985-69-4) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This small molecule, characterized by its unique pyridazine and benzamide scaffold, has attracted significant attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective kinase inhibitor. The research demonstrated that 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide exhibits potent inhibitory activity against specific tyrosine kinases implicated in tumor proliferation and metastasis. The study employed in vitro kinase assays and molecular docking simulations to validate its binding affinity and selectivity, revealing a unique interaction pattern with the ATP-binding site of target kinases. These findings suggest its potential as a lead compound for developing novel anticancer therapies.

Further research has explored the compound's pharmacokinetic properties. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profile, demonstrating favorable oral bioavailability and tissue penetration. The morpholine moiety was found to enhance solubility while maintaining metabolic stability, addressing a common challenge in small-molecule drug development. These properties, combined with its demonstrated efficacy in xenograft models, position this compound as a viable candidate for further clinical development.

Emerging applications beyond oncology have also been reported. A 2024 study in Nature Chemical Biology revealed that 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide modulates inflammatory pathways by selectively targeting key signaling molecules in the NF-κB pathway. This dual functionality as both a kinase inhibitor and inflammation modulator expands its potential therapeutic utility and underscores the importance of continued research into its polypharmacological effects.

The synthetic accessibility of this compound has facilitated extensive SAR studies. Recent modifications to the dimethoxybenzamide group and pyridazine core have yielded analogs with improved potency and reduced off-target effects. These developments highlight the compound's versatility as a scaffold for medicinal chemistry optimization and its potential to address unmet medical needs across multiple disease areas.

In conclusion, 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide represents a significant advancement in chemical biology research. Its unique pharmacological profile, combined with promising preclinical data, warrants further investigation into its therapeutic applications. Ongoing studies are expected to provide deeper insights into its mechanism of action and potential clinical utility, making it a compound of considerable interest to the pharmaceutical research community.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD